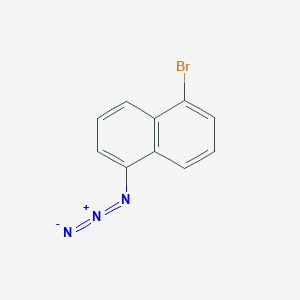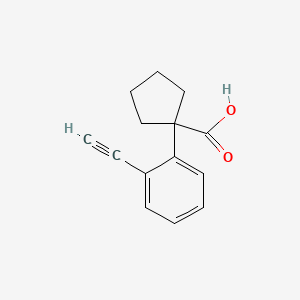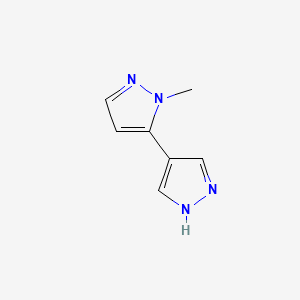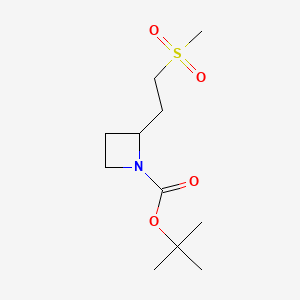
Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO5S. It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a methanesulfonylethyl side chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products with different nucleophiles replacing the methanesulfonyl group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Sulfides.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and methanesulfonyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Tert-butyl 3-(methanesulfonyl)azetidine-1-carboxylate
- Tert-butyl 2-(methanesulfonyl)hydrazinecarboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Comparison: Tert-butyl 2-(2-methanesulfonylethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the methanesulfonylethyl side chain. This structural feature can influence its reactivity and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H21NO4S |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-methylsulfonylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(12)6-8-17(4,14)15/h9H,5-8H2,1-4H3 |
Clave InChI |
YMNYCRCEXIDWGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC1CCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


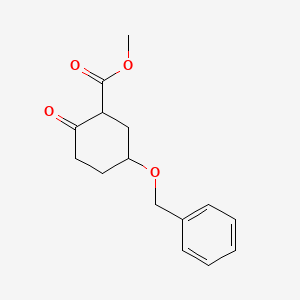
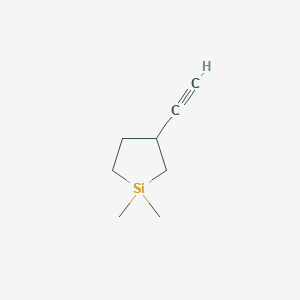

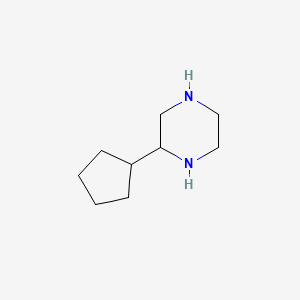
![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
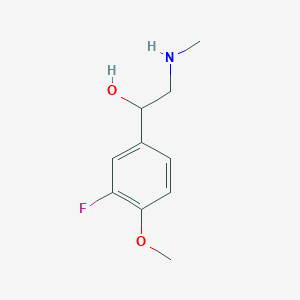
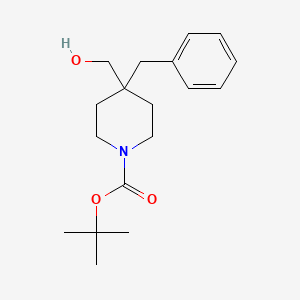
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
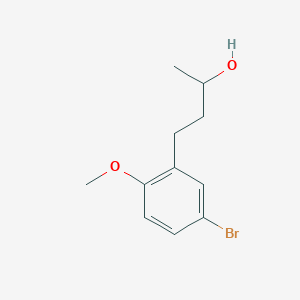
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
